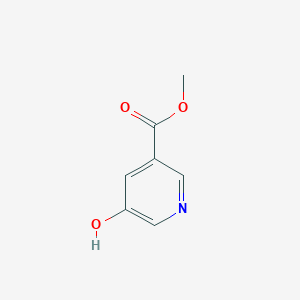![molecular formula C36H22N4 B104353 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole CAS No. 16408-42-7](/img/structure/B104353.png)
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and protein kinase C. This inhibition leads to a disruption of cellular processes, which can lead to cell death.
Biochemische Und Physiologische Effekte
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been shown to have a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole in lab experiments include its ability to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme function. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been achieved using various methods. One of the most common methods involves the reaction between 2-phenyl-1H-phenanthro[9,10-d]imidazole and 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde in the presence of a base. This reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme function. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
16408-42-7 |
|---|---|
Produktname |
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole |
Molekularformel |
C36H22N4 |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C36H22N4/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)32-31(27)37-35(38-32)21-17-19-22(20-18-21)36-39-33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)34(33)40-36/h1-20H,(H,37,38)(H,39,40) |
InChI-Schlüssel |
CNJHHSXBOPCGLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C8=CC=CC=C8C9=CC=CC=C97 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C8=CC=CC=C8C9=CC=CC=C97 |
Synonyme |
1,4-DI(1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL)BENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




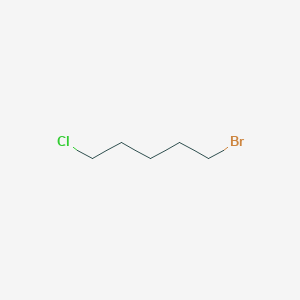
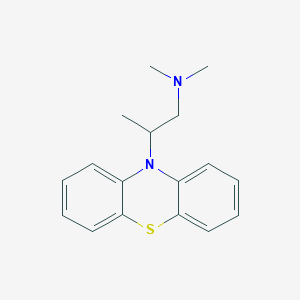
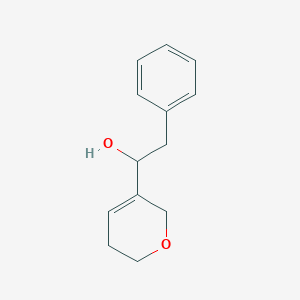
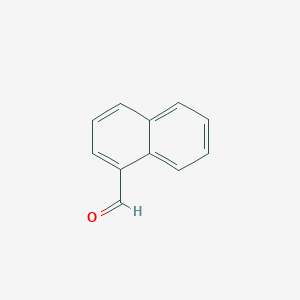

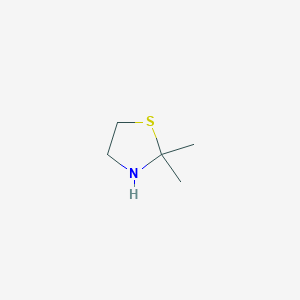
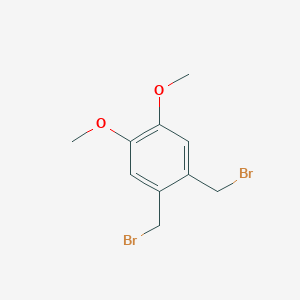
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
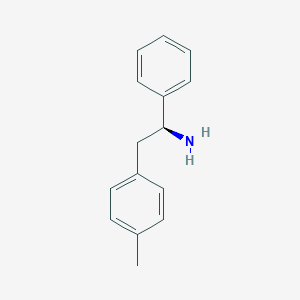
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

